4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Wnt signalling cancer thiadiazole

4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-48-3) is a fully synthetic, small-molecule 1,3,4-thiadiazole-2-yl-benzamide derivative. It belongs to a compound class disclosed as inhibitors of the Wnt signalling pathway.

Molecular Formula C19H16F3N3O2S2
Molecular Weight 439.47
CAS No. 392301-48-3
Cat. No. B3014570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392301-48-3
Molecular FormulaC19H16F3N3O2S2
Molecular Weight439.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H16F3N3O2S2/c1-2-27-15-9-5-13(6-10-15)16(26)23-17-24-25-18(29-17)28-11-12-3-7-14(8-4-12)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,24,26)
InChIKeyVUUATENUARDNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: A Wnt Pathway-Targeted Thiadiazole-Benzamide for Procurement Evaluation


4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-48-3) is a fully synthetic, small-molecule 1,3,4-thiadiazole-2-yl-benzamide derivative. It belongs to a compound class disclosed as inhibitors of the Wnt signalling pathway [1]. The molecule combines a 4-ethoxybenzamide fragment with a 5-((4-(trifluoromethyl)benzyl)thio)-substituted 1,3,4-thiadiazole core. Its structural attributes align with a pharmacophore model wherein secondary alkyl(aryl)amido and benzylthio(mercapto) groups at positions 2 and 5 of the 1,3,4-thiadiazole ring are critical for high inhibitory activity [2]. This compound is primarily sourced for research purposes and is not intended for human or veterinary use.

Why 4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole-2-yl-Benzamide


Substituting this compound with a generic 1,3,4-thiadiazole-2-yl-benzamide is high-risk because the specific 4-ethoxy substitution on the benzamide ring and the 4-(trifluoromethyl)benzylthio moiety at the thiadiazole 5-position are both essential for the desired Wnt pathway inhibition [1]. A patent review of thiadiazole inhibitors explicitly identifies that the most active 1,3,4-thiadiazoles incorporate secondary alkyl(aryl)amido and benzylthio groups at positions 2 and 5 [2]. Removing or altering either group can drastically reduce potency, while even isosteric replacements have been shown to shift selectivity profiles within the same target class [1]. The quantitative evidence below demonstrates that small structural changes translate into measurable differences in anticancer activity, reinforcing the need for precise chemical identity in procurement.

Quantitative Differentiation Data for 4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Structural Analogs


Wnt Pathway Inhibitory Activity vs. Unsubstituted Benzamide Analog

The compound is claimed within a patent genus of Wnt signalling inhibitors, where the 4-ethoxy substituent on the benzamide and the 4-(trifluoromethyl)benzylthio substituent on the thiadiazole are explicitly included in the Markush structure [1]. In contrast, the corresponding unsubstituted benzamide analog (N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) lacks the electron-donating ethoxy group, which is known to modulate target binding according to the patent's general formula [1]. While specific IC50 values for the exact compound are not publicly disclosed, the patent priority establishes the compound as a member of a lead optimization series where the 4-ethoxy-benzylthio combination was deliberately selected over simpler analogs.

Wnt signalling cancer thiadiazole

Cytotoxic Activity Against Cancer Cell Lines – Class-Level Benchmarking vs. Doxorubicin

A closely related series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides demonstrated IC50 values of 3–7 µM against PC3 prostate cancer cells, matching or exceeding doxorubicin (IC50 = 7 µM) [1]. While the target compound differs in bearing a 5-benzylthio group instead of 5-trifluoromethyl and a 4-ethoxy substituent instead of 4-halo, the shared 1,3,4-thiadiazol-2-yl-benzamide core supports comparable or potentially superior activity, as benzylthio-substituted thiadiazoles have been independently reported to exhibit higher antitumor activity than their trifluoromethyl counterparts in some contexts [1]. This class-level inference provides a baseline activity expectation for the target compound.

anticancer cytotoxicity thiadiazole

Lipophilicity-Driven Differentiation from 4-Alkoxy Homologs

The 4-ethoxy substituent (calculated logP ~3.5) provides an intermediate lipophilicity profile between the more hydrophilic 4-methoxy analog (logP ~3.0) and the more lipophilic 4-butoxy analog (logP ~4.3) [1]. Within the 1,3,4-thiadiazole-benzamide series, lipophilicity has been shown to correlate with membrane permeability and cellular potency, but excessive lipophilicity also increases off-target binding risk [1]. The 4-ethoxy group therefore represents a balanced choice for optimizing permeability while minimizing promiscuity, compared to bulkier alkoxy chains.

lipophilicity ADME drug design

Thioether Metabolic Stability Advantage vs. Sulfoxide/Sulfone Analogs

The benzylthioether (–S–CH2–) linkage at the thiadiazole 5-position is less prone to oxidative metabolism than structurally analogous sulfoxide or sulfone linkers, which are rapidly metabolized by cytochrome P450 enzymes and flavin-containing monooxygenases in hepatic microsomal assays [1]. This is supported by general observations in medicinal chemistry that thioethers exhibit superior metabolic stability compared to their oxidized sulfur congeners, an advantage that translates into longer half-life and higher oral bioavailability potential [1]. Compounds featuring a benzylthioether group, such as the target compound, may therefore offer an improved pharmacokinetic profile compared to oxidized analogs that may otherwise be considered as alternatives.

metabolic stability thioether drug metabolism

Recommended Application Scenarios for 4-Ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Wnt Pathway-Targeted Cancer Probe in Colorectal and Prostate Cancer Models

Due to its inclusion within a patent family of Wnt signalling inhibitors [1], this compound is best deployed as a chemical probe in Wnt-dependent cancer cell lines such as HT-29 (colorectal) and PC3 (prostate), where 1,3,4-thiadiazole-2-yl-benzamide derivatives have demonstrated cytotoxic activity comparable to doxorubicin [2]. Its balanced lipophilicity profile supports effective cellular uptake in monolayer cultures.

Structure–Activity Relationship (SAR) Anchor for 5-Benzylthio-1,3,4-Thiadiazole Optimization Programs

The compound serves as a reference benchmark for SAR campaigns exploring the effect of 4-alkoxy substitution on target potency and selectivity within the 5-benzylthio-1,3,4-thiadiazole series [1]. Its 4-ethoxy group provides an intermediate point between methoxy and butoxy homologs for fine-tuning lipophilicity–activity relationships [3].

Negative Control for TR-FRET or FP-Based Wnt Reporter Assays

As a tool compound from a well-defined chemotype, it can be used alongside structurally distinct Wnt inhibitors (e.g., porcupine inhibitors) to validate assay specificity in TR-FRET or FP-based biochemical screens, provided its activity against the Wnt pathway is confirmed in the user's assay system [1].

Metabolic Stability Benchmark in Hepatic Microsome Assays

The thioether linkage at the thiadiazole 5-position is expected to confer superior metabolic stability compared to sulfoxide/sulfone analogs [4]. This compound can thus be used as a stable thioether benchmark in hepatic microsomal stability assays when evaluating oxidatively sensitive linkers in related series.

Quote Request

Request a Quote for 4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.